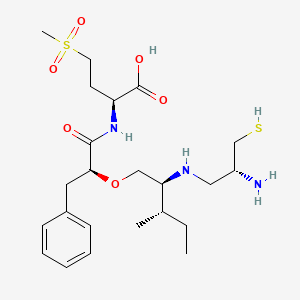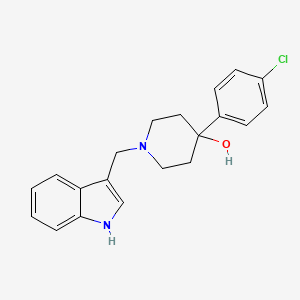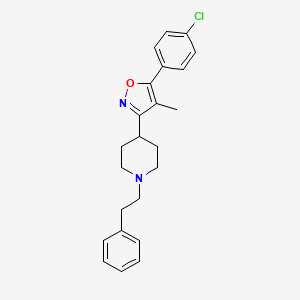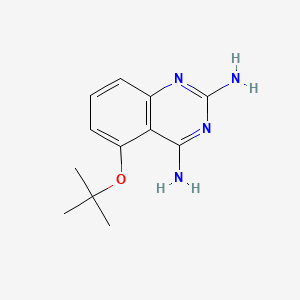
HZ-1157
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HZ-1157 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar derivados de quinazolina.
Biología: Investigado por sus efectos inhibitorios sobre las proteasas virales.
Medicina: Explorado como un posible agente terapéutico para infecciones por VHC y virus del dengue.
Industria: Utilizado en el desarrollo de fármacos antivirales e investigación relacionada.
Mecanismo De Acción
HZ-1157 ejerce sus efectos al inhibir la proteasa HCV NS3 / 4A, una enzima crucial para la replicación viral . El compuesto se une al sitio activo de la proteasa, previniendo la escisión de las poliproteínas virales y, por lo tanto, inhibiendo la replicación viral. Además, this compound ha mostrado efectos inhibitorios contra el virus del dengue al apuntar a mecanismos de proteasa similares .
Análisis Bioquímico
Biochemical Properties
5-(tert-Butoxy)quinazoline-2,4-diamine is known to interact with various enzymes and proteins. For instance, it has been found potent against carbonic anhydrase (CA) inhibitory activity
Cellular Effects
The cellular effects of 5-(tert-Butoxy)quinazoline-2,4-diamine are primarily observed in its antiviral activity. It has been shown to inhibit the survival of the dengue virus in vitro . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under research.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de HZ-1157 implica la preparación de derivados de 2,4-diaminoquinazolina. La ruta sintética típicamente incluye los siguientes pasos :
Formación del núcleo de quinazolina: El núcleo de quinazolina se forma a través de una reacción de ciclización que involucra un precursor adecuado.
Introducción del grupo dimethylethoxy: El grupo 1,1-dimethylethoxy se introduce mediante una reacción de alquilación.
Purificación final: El producto final se purifica utilizando técnicas estándar como la recristalización o la cromatografía.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Los pasos clave incluyen:
Síntesis a granel: Síntesis a gran escala del núcleo de quinazolina.
Alquilación: Introducción del grupo dimethylethoxy en cantidades a granel.
Purificación: Técnicas de purificación industrial como la cromatografía a gran escala o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
HZ-1157 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar el núcleo de quinazolina.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como los haluros de alquilo y los nucleófilos.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
HZ-1157 se compara con otros compuestos similares, como:
Sofosbuvir: Un inhibidor de la replicación del ARN del VHC.
Danoprevir: Otro inhibidor de la proteasa HCV NS3 / 4A.
Lomibuvir: Un inhibidor alostérico no nucleósido de la polimerasa HCV NS5B.
Singularidad
This compound es único debido a sus efectos inhibitorios duales sobre las proteasas del VHC y el virus del dengue. Esta actividad de amplio espectro lo convierte en un compuesto valioso para la investigación antiviral y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKDYFLRJIBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


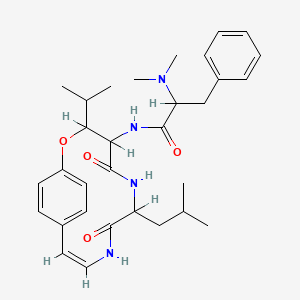
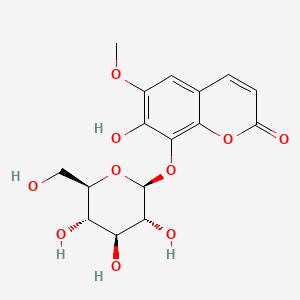

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)
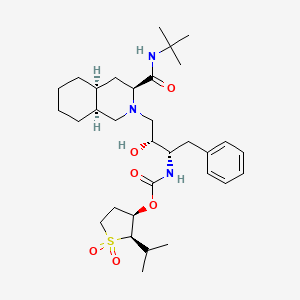
![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)
![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)
![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)
